molecular formula C20H26N2O3 B2367665 N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide CAS No. 953151-06-9

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide

Cat. No.: B2367665
CAS No.: 953151-06-9
M. Wt: 342.439
InChI Key: VIQPUAZFHVWFDO-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a dimethoxybenzamide moiety. Its structure allows it to participate in a variety of chemical reactions and makes it useful in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide typically involves the amidation of esters with 3-(dimethylamino)-1-propylamine. This reaction can be catalyzed by various catalysts, including lead acetate, which has been shown to increase the reaction rate even for esters with high steric hindrance . The reaction is usually carried out under mild conditions, with the removal of low-boiling alcohols to shift the equilibrium and increase the yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the use of carboxylic acid chlorides instead of esters can lead to higher yields, although this approach involves handling more toxic and expensive reagents . The choice of catalyst and reaction conditions can be optimized to balance cost, yield, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are chosen based on the desired transformation and the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dimethoxybenzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications. Its structure provides a balance of hydrophilic and hydrophobic properties, enabling it to interact with various molecular targets in biological systems.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-22(2)16-12-10-15(11-13-16)7-6-14-21-20(23)17-8-5-9-18(24-3)19(17)25-4/h5,8-13H,6-7,14H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPUAZFHVWFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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